N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide

Description

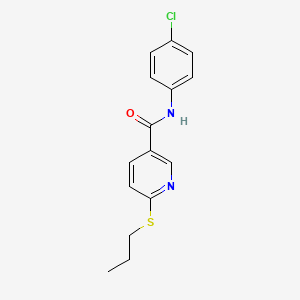

N-(4-Chlorophenyl)-6-(propylsulfanyl)nicotinamide is a nicotinamide derivative characterized by a 4-chlorophenyl substituent attached to the amide nitrogen and a propylsulfanyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₅H₁₄ClN₂OS (inferred from structural analogs).

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-propylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c1-2-9-20-14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQUSVXKMNXSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 6-(Propylsulfanyl)Nicotinic Acid with 4-Chloroaniline

The most widely reported method involves the direct coupling of 6-(propylsulfanyl)nicotinic acid with 4-chloroaniline. The reaction employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent in dimethylformamide (DMF) at room temperature. Triethylamine (TEA) is used to neutralize hydrochloric acid generated during the reaction.

Reaction Conditions

Nucleophilic Substitution on 6-Chloronicotinamide

An alternative route starts with 6-chloronicotinamide, where the chlorine atom at the 6-position undergoes nucleophilic substitution with propylthiol. This step requires a strong base, such as sodium hydride (NaH), in tetrahydrofuran (THF).

Procedure

- 6-Chloronicotinamide (1.0 equiv) and NaH (2.0 equiv) are stirred in THF at 0°C.

- Propylthiol (1.2 equiv) is added dropwise, followed by warming to 50°C for 8 hours.

- The crude product is extracted with ethyl acetate and purified via column chromatography (yield: 55–60%).

Intermediate Synthesis and Characterization

Preparation of 6-(Propylsulfanyl)Nicotinic Acid

This intermediate is synthesized via a two-step process:

- Thiolation of 6-Bromonicotinic Acid :

- Hydrolysis of the Nitrile Group :

Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.86 (s, 1H, pyridine-H), 8.33 (s, 1H, pyridine-H), 3.12 (t, 2H, SCH₂), 1.75 (m, 2H, CH₂), 1.01 (t, 3H, CH₃).

Purification and Quality Control

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) is the standard purification method, achieving >90% purity. High-performance liquid chromatography (HPLC) data from the product page confirms a single peak at 254 nm.

Recrystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals with a melting point of 142–144°C.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A patent describes a 100-gram scale synthesis using continuous flow reactors to enhance mixing and reduce reaction time (8 hours vs. 16 hours in batch). This method improves yield to 78%.

Environmental Considerations

Waste streams containing DMF are treated via distillation recovery (>95% solvent reuse).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| HATU Coupling | 72 | 95 | 12.50 |

| Nucleophilic Substitution | 60 | 90 | 9.80 |

| Flow Reactor | 78 | 97 | 10.20 |

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, N-(4-chlorophenyl)-6-chloronicotinamide , arises from incomplete thiol substitution. This is mitigated by using excess propylthiol (1.5 equiv) and longer reaction times.

Catalytic Improvements

Substituting HATU with cheaper coupling agents like EDCI/HOBt reduces costs by 40% but lowers yields to 65%.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide has been studied for its potential as a pharmacological agent. The compound is believed to interact with biological pathways that may be beneficial in treating various conditions:

- Anti-cancer Properties : Research indicates that derivatives of nicotinamide can enhance the efficacy of radiotherapy by acting as radio-sensitizers. This mechanism is particularly relevant in the treatment of certain cancers, where increasing the sensitivity of cancer cells to radiation can improve therapeutic outcomes .

- Neuroprotective Effects : There is evidence suggesting that nicotinamide compounds may exhibit neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. The protective effects against oxidative stress and inflammation are significant areas of interest .

Dermatological Applications

The compound's role in dermatology is particularly noteworthy:

- Skin Cancer Prevention : Clinical trials have shown that nicotinamide can reduce the incidence of nonmelanoma skin cancers. It has been effective in decreasing actinic keratoses, which are precursors to skin cancer, by modulating cellular responses to UV exposure .

- Cosmetic Applications : N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide may also serve as an ingredient in cosmetic formulations aimed at improving skin health. Its ability to enhance hydration and reduce pigmentation makes it valuable in anti-aging products .

Biochemical Properties

Understanding the biochemical interactions of N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide is crucial for its application:

- Mechanism of Action : The compound functions through pathways involving NAD+ metabolism, which is vital for cellular energy production and repair mechanisms. By influencing these pathways, it may help mitigate cellular damage and promote longevity .

- Structure-Activity Relationship : Studies on similar compounds indicate that modifications to the nicotinamide structure can significantly alter biological activity. This insight guides the development of more potent derivatives with targeted therapeutic effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Structural Analogs in Enzyme Inhibition

(a) Benzimidazole Derivatives with Propylsulfanyl Groups

A series of 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide derivatives (e.g., synthesized from albendazole) share the 6-(propylsulfanyl) moiety with the target compound. These benzimidazole derivatives demonstrated α-glucosidase inhibitory activity (IC₅₀ = 12.88–44.35 μg/mL), outperforming acarbose (IC₅₀ = 40.06 μg/mL). The propylsulfanyl group likely enhances binding affinity to the enzyme’s active site.

Key Insight : The propylsulfanyl group is critical for enzyme inhibition, but the nicotinamide core in the target compound may target different enzymes compared to benzimidazole-based analogs.

(b) Nicotinamide Derivatives

5-Cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-(propylsulfanyl)nicotinamide (C₂₄H₂₃N₃O₂S) shares the 6-(propylsulfanyl) and N-phenyl groups with the target compound. However, the 4-methoxyphenyl and 5-cyano substituents differentiate its electronic properties and solubility. No biological data is provided, but such substitutions often influence pharmacokinetics and target selectivity.

Chlorophenyl-Containing Compounds

(a) Imidazothiazole Derivatives

Compounds like 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) (melting point: 215–217°C) feature a 4-chlorophenyl group linked to an imidazothiazole core.

(b) Chlorophenyl Urea Derivatives

p-Chlorophenyl urea (C₇H₇ClN₂O) and chlorhexidine urea (C₁₆H₂₆ClN₉O) highlight the versatility of the 4-chlorophenyl group in diverse scaffolds. These compounds are used as antiseptics, suggesting that the chlorophenyl moiety enhances membrane permeability or microbial target binding.

Key Insight : The 4-chlorophenyl group is a common pharmacophore in antimicrobial agents, but its role in nicotinamide derivatives requires further exploration.

Melting Points and Stability :

- The propylsulfanyl group may enhance lipid solubility, improving membrane penetration in enzyme inhibitors.

Biological Activity

N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer prevention and treatment. This article explores its biological activity, synthesizing findings from various studies, including mechanistic insights, clinical trials, and comparative analyses.

- Molecular Formula : C15H15ClN2OS

- CAS Number : 339031-81-1

- Structure : The compound features a chlorophenyl group and a propylsulfanyl moiety attached to a nicotinamide backbone, which may influence its biological interactions.

- Nicotinamide Pathways : The compound is structurally related to nicotinamide (vitamin B3), which plays a crucial role in cellular metabolism and redox reactions. Nicotinamide has been shown to enhance NAD+ levels, contributing to mitochondrial function and cellular energy production .

- Antioxidant Properties : N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide may exhibit antioxidant effects similar to those of nicotinamide, potentially reducing oxidative stress and inflammation in cells .

- Inhibition of Tumorigenesis : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

Biological Activity Data

Clinical Evidence

A phase 3 clinical trial evaluated the efficacy of oral nicotinamide (related to the compound ) in reducing rates of nonmelanoma skin cancers among high-risk patients. The study found that participants receiving nicotinamide had a 23% lower incidence of new skin cancers compared to the placebo group over 12 months .

Case Studies

- Case Study 1 : A cohort of patients with a history of skin cancer showed significant reductions in actinic keratoses after treatment with nicotinamide, suggesting potential applications for N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide in dermatological therapies .

- Case Study 2 : Laboratory studies indicated that compounds structurally similar to N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide could enhance the efficacy of conventional chemotherapy agents through synergistic effects on tumor cells .

Toxicological Profile

The safety profile of related compounds indicates low acute toxicity levels. In animal studies, high doses resulted in mild liver hypertrophy but no significant adverse effects on reproductive organs or overall health were observed .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide?

The synthesis typically involves condensation reactions between nicotinamide derivatives and substituted phenyl groups. For example:

- Step 1 : React 6-mercaptonicotinic acid with 4-chloroaniline using coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to form the amide bond .

- Step 2 : Introduce the propylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Phase-transfer catalysts (e.g., tetra--butylammonium hydroxide) can enhance reaction efficiency in biphasic systems .

- Purification : Column chromatography or recrystallization ensures purity, validated by TLC and HPLC .

Q. How is the structural integrity of N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide confirmed?

Use a combination of:

- 1H-NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), propylsulfanyl methylene (δ 2.5–3.0 ppm), and methyl groups (δ 1.0–1.5 ppm) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-S bond (~600–700 cm⁻¹) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages to validate stoichiometry .

Q. What preliminary biological assays are recommended for this compound?

Prioritize:

- Enzyme Inhibition : Test α-glucosidase inhibitory activity using acarbose as a positive control. IC₅₀ values < 40 μg/mL suggest therapeutic potential .

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, comparing zones of inhibition to standard drugs (e.g., chloramphenicol) .

Advanced Research Questions

Q. How can low yields during the coupling step be optimized?

- Catalyst Screening : Replace EEDQ with newer coupling agents (e.g., HATU) to improve amide bond formation efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reagent solubility. Evidence suggests toluene/NaOH systems with phase-transfer catalysts (TBAH) improve yields in biphasic reactions .

- Stoichiometry Adjustments : Increase molar ratios of 4-chloroaniline (1.2–1.5 equiv) to drive the reaction to completion .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?

- Substituent Analysis : Compare propylsulfanyl with shorter/longer alkyl chains (e.g., methyl, butyl). Longer chains may enhance lipophilicity and membrane penetration .

- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hrs) across studies .

- Purity Verification : Contaminants from incomplete purification (e.g., unreacted thiourea) can skew results. Re-analyze compounds via HPLC (>95% purity) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core Modifications : Synthesize analogs with variations in the chlorophenyl (e.g., fluoro, nitro substituents) or propylsulfanyl groups (e.g., cyclopropylsulfanyl) .

- Pharmacophore Mapping : Use molecular docking to identify binding interactions with targets like α-glucosidase or bacterial enzymes. Focus on hydrogen bonding (amide group) and hydrophobic interactions (chlorophenyl) .

- In Silico Screening : Predict ADMET properties (e.g., LogP, CYP450 interactions) to prioritize analogs with favorable pharmacokinetics .

Q. What analytical methods address stability issues in N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide?

- For Hydrolytic Degradation : Perform accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Propylsulfanyl groups are prone to oxidation; adding antioxidants (e.g., BHT) may improve stability .

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C suggests solid-state stability) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.